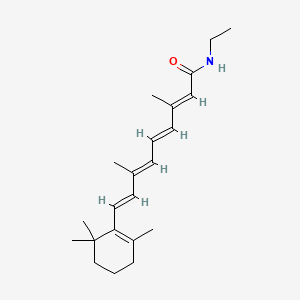

N-Ethylretinamide

Übersicht

Beschreibung

These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and derivatives thereof . N-Ethylretinamide is specifically the ethylamide of all-trans B-retinoic acid . It is characterized by its pale-yellow crystalline appearance and has a molecular formula of C22H33NO .

Vorbereitungsmethoden

N-Ethylretinamid wird hergestellt, indem eine ätherische Lösung von All-trans-Retinoylchlorid mit Ethylamin bei 0 °C behandelt wird, gefolgt von Raumtemperatur für 4 Stunden und Rückflusstemperatur für 2 Stunden . Das Säurechlorid wird durch Behandlung von All-trans-Retinsäure mit Thionylchlorid hergestellt . Dieses Verfahren gewährleistet die Bildung von N-Ethylretinamid mit hoher Reinheit und Ausbeute.

Analyse Chemischer Reaktionen

N-Ethylretinamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Umwandlung von N-Ethylretinamid in seine entsprechenden oxidierten Produkte unter Verwendung von Oxidationsmitteln.

Reduktion: Reduktionsreaktionen können N-Ethylretinamid unter Verwendung von Reduktionsmitteln in seine reduzierten Formen umwandeln.

Substitution: N-Ethylretinamid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

N-Ethylretinamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung des Verhaltens von Retinoiden und deren Derivaten verwendet.

Biologie: N-Ethylretinamid wird in biologischen Studien verwendet, um seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von N-Ethylretinamid beinhaltet seine Wechselwirkung mit Kernrezeptoren, insbesondere Retinsäure-Rezeptoren (RARs). Nach Bindung an diese Rezeptoren moduliert N-Ethylretinamid die Expression von Genen, die an Zelldifferenzierung, Proliferation und Apoptose beteiligt sind . Dieser Mechanismus ähnelt dem anderer Retinoide, die bekanntermaßen verschiedene zelluläre Prozesse durch ihre Wechselwirkung mit RARs regulieren.

Wirkmechanismus

The mechanism of action of N-Ethylretinamide involves its interaction with nuclear receptors, specifically retinoic acid receptors (RARs). Upon binding to these receptors, this compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis . This mechanism is similar to that of other retinoids, which are known to regulate various cellular processes through their interaction with RARs.

Vergleich Mit ähnlichen Verbindungen

N-Ethylretinamid ist unter den Retinoiden aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

All-trans-Retinsäure: Die Stammverbindung, von der N-Ethylretinamid abgeleitet ist.

4-Hydroxyphenylretinamid: Ein weiteres Retinoid mit ähnlichen biologischen Aktivitäten.

N-Methylretinamid: Eine strukturell ähnliche Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.

N-Ethylretinamid sticht aufgrund seiner spezifischen Ethylamidgruppe hervor, die im Vergleich zu anderen Retinoiden einzigartige chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

N-Ethylretinamide (NER) is a synthetic derivative of retinoic acid, a metabolite of vitamin A known for its significant biological activities, particularly in cellular differentiation, proliferation, and apoptosis. NER has garnered attention in various fields of biomedical research due to its potential therapeutic applications, including cancer prevention and treatment, as well as its effects on skin health and neurobiology.

- Cellular Differentiation and Proliferation : NER acts primarily through the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that regulate gene expression. By binding to these receptors, NER influences the transcription of genes involved in cell growth and differentiation .

- Antitumor Activity : Research indicates that NER exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including those from breast, prostate, and bladder cancers. In animal models, NER demonstrated cancer-preventive effects against urinary bladder carcinogenesis .

- Neuroprotective Effects : NER has been studied for its neuroprotective properties. It enhances neuronal differentiation and survival, potentially providing therapeutic benefits in neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of NER includes:

- Antiproliferative Activity : NER has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

- Induction of Apoptosis : By activating specific signaling pathways, NER promotes programmed cell death in malignant cells.

- Anti-inflammatory Effects : NER exhibits anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory conditions.

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- Cancer Prevention : In studies involving mice and rats, NER was effective in reducing the incidence of urinary bladder cancer induced by chemical carcinogens. This suggests a potential role for NER in cancer chemoprevention .

- Skin Health : Clinical trials have indicated that topical application of NER can improve skin texture and reduce signs of aging by promoting cellular turnover and collagen synthesis .

- Neurodevelopmental Impacts : A study highlighted the effects of NER on neurodevelopmental processes, suggesting that it may play a role in mitigating neurodevelopmental disorders by promoting healthy neuronal differentiation .

Eigenschaften

CAS-Nummer |

33631-41-3 |

|---|---|

Molekularformel |

C22H33NO |

Molekulargewicht |

327.5 g/mol |

IUPAC-Name |

(2E,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16+ |

InChI-Schlüssel |

WKYDOCGICAMTKE-NBIQJRODSA-N |

SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Isomerische SMILES |

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Kanonische SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Key on ui other cas no. |

33631-41-3 |

Synonyme |

ethyl retinamide vitamin A acid ethylamide vitamin A acid ethylamide, (13-cis)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.